molecular formula C27H30N2O4S B2775044 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 324773-82-2

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No. B2775044
CAS RN: 324773-82-2
M. Wt: 478.61
InChI Key: DEYPIWBDRZQCCL-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
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Scientific Research Applications

BACE1 Inhibition for Alzheimer's Disease Treatment

A series of substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, including the compound , have been synthesized and evaluated for their β-Secretase (BACE1) inhibitory activity. BACE1 is a significant drug target for Alzheimer's Disease prevention and treatment. The introduction of benzyl substituents on the nitrogen atom of the arylsulfonamide moiety has shown promising results, with some derivatives exhibiting IC50 values ranging from 1.6 to 1.9 µM. This represents a significant improvement over previously reported series, suggesting the active role of the sulfonamido-portion in the inhibition process. Preliminary molecular modeling studies have been conducted to understand the observed structure-activity relationships (Bertini et al., 2017).

Antimicrobial and Antitubercular Activities

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesized compounds, including those derived from N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, have shown potential as antibacterial and antifungal agents. They have been screened against various strains of Mycobacterium tuberculosis, indicating their potential in antitubercular therapy (Dighe et al., 2012).

Antifungal Agent Design

The design, synthesis, and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, potentially derived from the parent compound, have been explored as new types of antifungal agents. The antifungal and antibacterial activities of these compounds have been screened against various pathogenic strains, demonstrating potent antifungal activity. Molecular docking analysis has revealed a strong interaction between these compounds and the active site of the Mycobacterium P450DM enzyme, suggesting their potential as lead antifungal agents for future investigations (Rad et al., 2016).

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-20-12-14-23(15-13-20)34(31,32)28(19-22-7-6-16-33-22)17-21(30)18-29-26-10-4-2-8-24(26)25-9-3-5-11-27(25)29/h2-5,8-15,21-22,30H,6-7,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYPIWBDRZQCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CCCO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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